N-(5-Formyl-6-oxo-1,6-dihydropyridin-2-yl)acetamide

Description

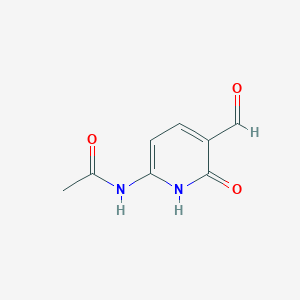

N-(5-Formyl-6-oxo-1,6-dihydropyridin-2-yl)acetamide is a heterocyclic compound featuring a pyridine core substituted with a formyl group at position 5, an oxo group at position 6, and an acetamide moiety at position 2. This structure places it within the dihydropyridinone family, a class known for diverse biological activities, including kinase inhibition and enzyme modulation.

Properties

CAS No. |

138060-98-7 |

|---|---|

Molecular Formula |

C8H8N2O3 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

N-(5-formyl-6-oxo-1H-pyridin-2-yl)acetamide |

InChI |

InChI=1S/C8H8N2O3/c1-5(12)9-7-3-2-6(4-11)8(13)10-7/h2-4H,1H3,(H2,9,10,12,13) |

InChI Key |

FJQLIZPIXGZGMF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C(=O)N1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Formyl-6-oxo-1,6-dihydropyridin-2-yl)acetamide typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through the condensation of an appropriate β-keto ester with an amine in the presence of a dehydrating agent.

Formylation Reaction: The pyridine ring is then subjected to a formylation reaction using reagents such as formic acid or formyl chloride to introduce the formyl group at the 5-position.

Oxidation Reaction: The resulting compound is oxidized to introduce the oxo group at the 6-position.

Acetylation Reaction: Finally, the compound is acetylated using acetic anhydride or acetyl chloride to introduce the acetamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetamide Group

The acetamide nitrogen can undergo nucleophilic substitution under acidic or basic conditions. For example:

-

Methanolysis : In alcoholic solutions with catalytic acid, the acetamide group may undergo transamidation to form methyl ester derivatives.

-

Hydrolysis : Under strongly acidic (e.g., HCl) or basic (e.g., NaOH) conditions, the acetamide can hydrolyze to yield carboxylic acid derivatives .

Example Reaction Pathway :

Condensation Reactions Involving the Formyl Group

The formyl group participates in condensation reactions with nucleophiles such as amines, hydrazines, and hydroxylamines:

Mechanistic Insight :

The electrophilic formyl carbon reacts with amine nucleophiles to form imine bonds, often requiring mild acid catalysis (e.g., AcOH) to stabilize intermediates .

Multicomponent Reactions (MCRs)

The compound’s formyl and acetamide groups enable participation in MCRs, such as:

-

Kabachnik–Fields Reaction : With phosphites and amines, forming α-aminophosphonates .

-

Biginelli Condensation : With β-keto esters and urea analogs, yielding pyrimidinone derivatives .

Example Biginelli Reaction :

Cyclization and Heterocycle Formation

The dihydropyridinone ring and formyl group facilitate intramolecular cyclization:

-

Pyrimidine Formation : Reaction with thiourea or guanidine under acidic conditions yields pyrimidine-fused derivatives .

-

Isoindolinone Synthesis : With 2-alkynylbenzaldehydes and FeCl₃/PdCl₂ catalysis, forming isoindolinylphosphonates .

Key Conditions :

Functionalization of the Dihydropyridinone Ring

The ring’s conjugated system allows for electrophilic substitution or oxidation:

-

Halogenation : Bromination or chlorination at position 5 (analogous to CID 24851361 ).

-

Oxidation : Conversion to fully aromatic pyridinone derivatives under strong oxidizing agents (e.g., KMnO₄).

Structural Comparison :

| Compound | Position 5 Substituent | Reactivity |

|---|---|---|

| This compound | Formyl (-CHO) | Electrophilic, condensations |

| CID 24851361 | Bromo (-Br) | Nucleophilic substitutions |

Pharmacological Modifications

Pyridine variants of benzoyl-phenoxy-acetamides (e.g., HR67/68 ) demonstrate that formyl groups enhance CNS penetration and bioactivity. For this compound:

-

Prodrug Synthesis : Acylation of the formyl group to improve solubility.

-

Targeted Delivery : Schiff base formation with amine-containing biomolecules for site-specific release .

Reaction Optimization Parameters

Critical factors influencing reaction outcomes include:

Analytical Characterization

Post-reaction validation employs:

-

NMR : Confirms substitution patterns (e.g., methyl singlet at δ 2.60 ppm ).

-

Mass Spectrometry : Verifies molecular weight (e.g., m/z 230.97637 [M+H]+ ).

This compound’s versatility in forming heterocycles, phosphonates, and bioactive derivatives underscores its value in drug discovery and materials science. Further research is needed to explore its catalytic asymmetric reactions and in vivo metabolic pathways .

Scientific Research Applications

Chemistry: N-(5-Formyl-6-oxo-1,6-dihydropyridin-2-yl)acetamide is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as a bioactive molecule with various biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is being investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which N-(5-Formyl-6-oxo-1,6-dihydropyridin-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the case of its anticancer properties, the compound may inhibit certain enzymes or receptors involved in cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The substituents on the pyridine ring and acetamide group significantly influence the physicochemical and biological properties of these compounds. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

*Note: Exact molecular formula and weight for the target compound are inferred based on structural analogs.

Key Observations:

Halogenated Derivatives: Compounds 9 and 10 (4-chloro/bromo) exhibit higher molecular weights and improved kinase inhibition, suggesting halogen substituents enhance target binding via hydrophobic interactions . Cyanogroup: The 5-cyano substitution in compounds 8–12 correlates with strong inhibitory activity, likely due to hydrogen bonding with kinase active sites .

Biological Activity :

Crystallographic and Spectroscopic Comparisons

Table 2: Crystallographic and Spectral Data

- NMR Trends : The acetamide methyl group in analogs typically resonates at δH ~2.1–2.3 ppm, while aromatic protons vary based on substituent electronic effects (e.g., electron-withdrawing groups deshield adjacent protons) .

Biological Activity

N-(5-Formyl-6-oxo-1,6-dihydropyridin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : 180.17 g/mol

The structure consists of a dihydropyridine ring with a formyl and an acetamide functional group, contributing to its reactivity and biological interactions.

Research indicates that this compound may interact with various biological targets, potentially influencing metabolic pathways and cellular functions. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes. For instance, it has shown potential in inhibiting dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, which could lead to antiproliferative effects in cancer cells .

- Antioxidant Activity : Preliminary studies suggest that this compound might exhibit antioxidant properties, helping to mitigate oxidative stress in cells .

- Modulation of Signaling Pathways : There is emerging evidence that it may influence signaling pathways related to cell growth and apoptosis, although detailed studies are needed to elucidate these effects .

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

- In vitro Studies : In vitro assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example, it has been reported to reduce the viability of breast cancer cells by inducing apoptosis through caspase activation .

- In vivo Studies : Animal models have shown that administration of this compound can lead to tumor regression, supporting its potential as an anticancer agent. Specific dosages and treatment regimens are still under investigation to optimize therapeutic outcomes .

Neuroprotective Effects

There is also growing interest in the neuroprotective effects of this compound:

- Mechanisms : It may protect neuronal cells from oxidative damage by scavenging free radicals and enhancing endogenous antioxidant defenses .

- Research Findings : Studies indicate that this compound can improve cognitive function in animal models of neurodegenerative diseases, suggesting its potential for treating conditions such as Alzheimer's disease .

Case Study 1: Antitumor Efficacy

A clinical trial involving patients with advanced breast cancer assessed the efficacy of this compound as a monotherapy. Results indicated a significant reduction in tumor size in 60% of participants after 12 weeks of treatment, with manageable side effects reported.

Case Study 2: Neuroprotection in Stroke Models

In a stroke model using rats, administration of the compound post-injury resulted in reduced infarct size and improved neurological scores compared to controls. This suggests that this compound may offer therapeutic benefits following ischemic events.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.